4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol
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Overview
Description
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that features a unique combination of a thieno ring fused with a diazaborinin structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol typically involves the reaction of 3-amino-5-phenylthiophene-2-carboxamide with potassium cyclopropyltrifluoroborate and boron trifluoride ethylamine complex in toluene and cyclopentyl methyl ether . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thieno ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of 4-(amino)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol.
Electrophilic substitution: on the thieno ring can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol has several applications in scientific research:
Medicinal Chemistry: It is being explored for its potential as an antimalarial agent due to its structural similarity to other bioactive thieno compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The exact mechanism of action of 4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thieno functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .
Comparison with Similar Compounds
2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one: This compound shares a similar thieno-diazaborinin structure but differs in its substituents and overall reactivity.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds also feature a thieno ring fused with a heterocyclic structure and exhibit significant biological activity.
Uniqueness: 4-(Nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol is unique due to its nitro functional group, which imparts distinct electronic properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
1-hydroxy-4-nitro-2H-thieno[2,3-d]diazaborinine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O3S/c10-6-4-3(1-2-13-4)5(7-8-6)9(11)12/h1-2,8,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNXFIKEJGNMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CS2)C(=NN1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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